

A Comparative Guide to the Spectroscopic Analysis of 6-Methylpyridazine-3-carbaldehyde Derivatives

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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbaldehyde

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This guide offers an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize **6-Methylpyridazine-3-carbaldehyde** and its derivatives. Pyridazine-containing compounds are a cornerstone of medicinal chemistry and materials science, exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, and antihypertensive properties.^{[1][2][3]} The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the validity of downstream applications.

This document moves beyond rigid protocols to explain the causal reasoning behind experimental choices, presenting a self-validating analytical workflow where data from multiple spectroscopic methods converge to provide an unambiguous structural assignment. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), providing comparative data, detailed methodologies, and workflow visualizations for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[4] For pyridazine derivatives, 1D and 2D NMR experiments are essential for assigning every proton and carbon in the molecule.

Causality of Experimental Choices:

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these derivatives due to its excellent dissolving power for polar heterocyclic compounds and its non-interference with the proton signals of interest.[1]
- 2D NMR (COSY, HMQC/HSQC, HMBC): While 1D spectra identify the types and number of protons and carbons, 2D experiments are crucial for establishing connectivity. ¹H-¹H COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC identifies long-range (2-3 bond) correlations, which is vital for piecing together the molecular puzzle, especially for assigning quaternary carbons and linking substituents to the pyridazine ring.[4][5]

Comparative ¹H and ¹³C NMR Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The introduction of various substituents onto the **6-Methylpyridazine-3-carbaldehyde** scaffold causes predictable shifts in the signals of the core protons and carbons. The aldehyde proton is particularly diagnostic, typically appearing as a singlet far downfield (~10 ppm).

Compound/Derivative	Key ¹ H NMR Chemical Shifts (δ , ppm)	Key ¹³ C NMR Chemical Shifts (δ , ppm)	Source
Pyridazine (Parent)	~9.2 (H3/H6), ~7.5 (H4/H5)	---	[6]
3-Methylpyridazine	~7.3-7.5 (Ring Protons)	---	[7][8][9]
6-Methyl-3(2H)-pyridazinone	---	C3: ~164.0, C4: ~130.5, C5: ~134.7, C6: ~139.0	[10]
Substituted Pyridine-3-carbaldehyde	Aldehyde CH=N: ~8.0, Pyridine Ring: ~7.0-	C=S: ~179.0, HC=N: ~138.2	[11]
Thiosemicarbazone	8.5		
2-chloroquinoline-3-carbaldehyde	Aldehyde CHO: ~10.3	---	[12]

Note: Direct spectral data for **6-Methylpyridazine-3-carbaldehyde** is not extensively published; the table includes data from the parent ring, related derivatives, and analogous structures to provide a comparative context.

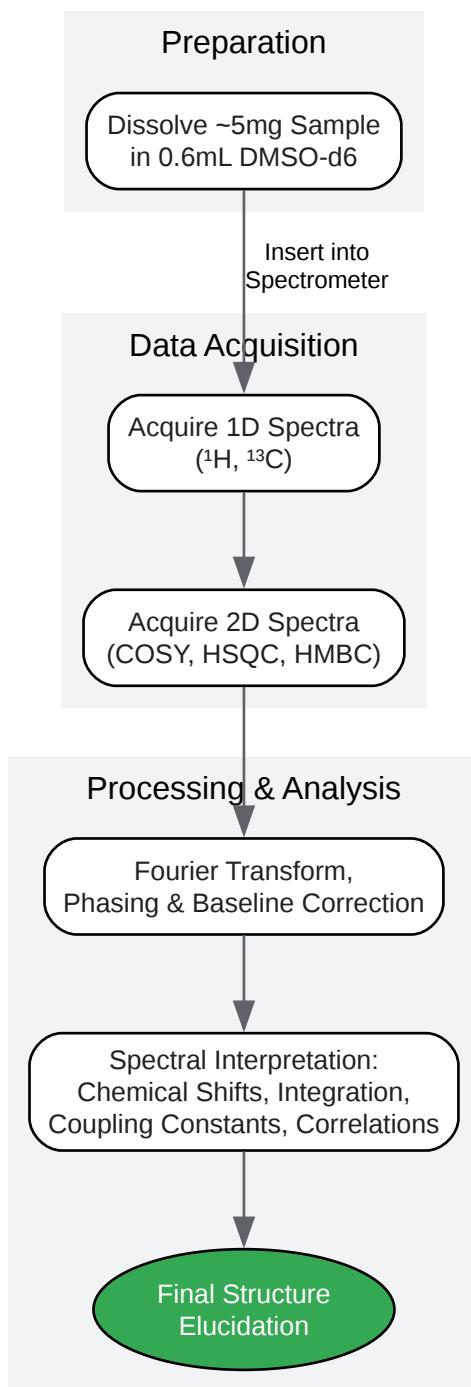
Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

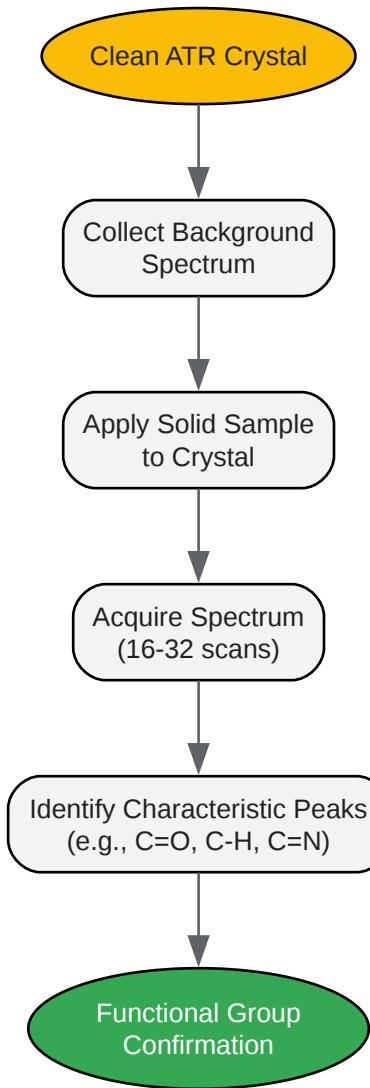
- 2D NMR Acquisition: Perform standard gCOSY, gHSQC, and gHMBC experiments to establish correlations.^[4] These experiments provide crucial connectivity information for unambiguous assignment.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
- Spectral Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants, and use 2D correlation maps to assign all signals and confirm the molecular structure.

Visualization: NMR Workflow

NMR Analysis Workflow



FT-IR Analysis Workflow (ATR)

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Caption: Workflow for functional group analysis using FT-IR.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. This technique is particularly useful for analyzing compounds with conjugated π -electron systems, such as the pyridazine ring.

Causality of Experimental Choices: The choice of solvent is critical; it must be transparent in the UV-Vis region being scanned (e.g., ethanol, methanol, or acetonitrile). The absorption maxima (λ_{max}) and molar absorptivity (ϵ) are characteristic of a molecule's electronic structure. Substituents on the pyridazine ring can cause a bathochromic (red) or hypsochromic (blue) shift in the λ_{max} , providing insight into their electronic effects.

Comparative UV-Vis Absorption Data

Pyridazine and its related diazines typically exhibit broad absorption bands in the UV region. The presence of the methyl and carbaldehyde groups, which extend the conjugation, is expected to shift the absorption to longer wavelengths.

Compound	Solvent	λ_{max} (nm)	Notes	Source
Pyridazine	Gas Phase	200 - 380	Broad continuum with low intensity bands.	[13]
Pyridazine	Not Specified	~243, ~340	$n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$ transitions.	[14]
Pyridine-3-carbaldehyde Derivatives	DMSO	317 - 351	The specific λ_{max} depends on the substituent on the pyridine ring.	[11]

The data suggests that **6-Methylpyridazine-3-carbaldehyde** derivatives will likely show strong absorptions between 250-350 nm, with the exact λ_{max} being sensitive to other substituents on

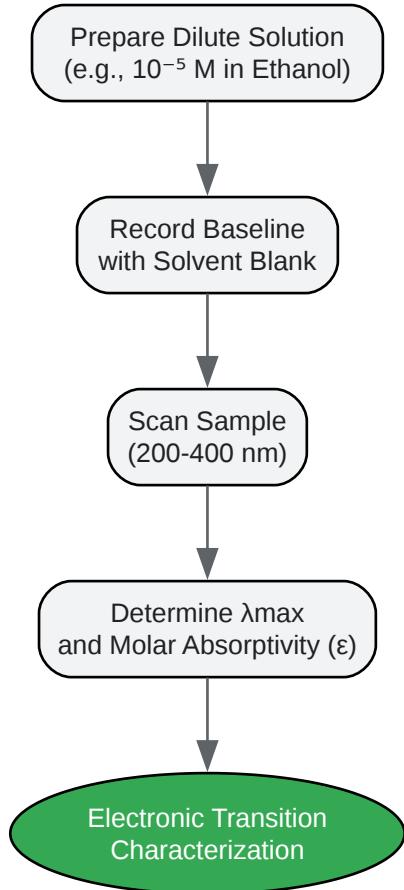
the ring.

Experimental Protocol: UV-Vis Analysis

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol). A typical concentration is around 10^{-5} to 10^{-6} M. Prepare a blank cuvette containing only the solvent.
- Instrument Setup: Place the blank cuvette in the spectrophotometer and record a baseline correction.
- Data Acquisition: Replace the blank with the sample cuvette. Scan the sample over a range (e.g., 200-400 nm) to record the absorption spectrum.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}). If the concentration is known accurately, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Visualization: UV-Vis Spectroscopy Workflow

UV-Vis Analysis Workflow

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Caption: Workflow for analyzing electronic transitions via UV-Vis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high precision, allowing for the confident determination of the elemental formula.

Causality of Experimental Choices:

- **Ionization Technique:** Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules. It typically produces the protonated molecular ion $[M+H]^+$,

which directly gives the molecular weight. [1]* Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, a characteristic pattern is produced that can be used to confirm the structure. For example, the loss of the aldehyde group (CHO, 29 Da) or the methyl group (CH₃, 15 Da) would be expected fragmentation pathways.

Comparative Mass Spectrometry Data

The primary piece of data from MS is the molecular weight. The molecular formula for **6-Methylpyridazine-3-carbaldehyde** is C₆H₆N₂O, with a monoisotopic mass of 122.0480 Da. [15]

Compound/Derivative	Ionization	Observed Ion (m/z)	Inferred Property	Source
6-Methylpyridazine-3-carbaldehyde	(Predicted)	[M+H] ⁺ = 123.0553	Molecular Weight Confirmed	[15][16]
3-Methylpyridazine	EI	M ⁺ = 94	Molecular Ion	[9]
4-(4-chlorobenzyl)-6-phenylpyridazine-3(2H)-one	ESI-HRMS	[M+H] ⁺ = 297.0715	High-resolution mass confirms elemental formula C ₁₇ H ₁₃ ClN ₂ O.	[1]

| 4-(4-fluorobenzyl)-6-phenylpyridazine-3(2H)-one | ESI-HRMS | [M+H]⁺ = 281.1018 | High-resolution mass confirms elemental formula C₁₇H₁₃FN₂O. | [1]|

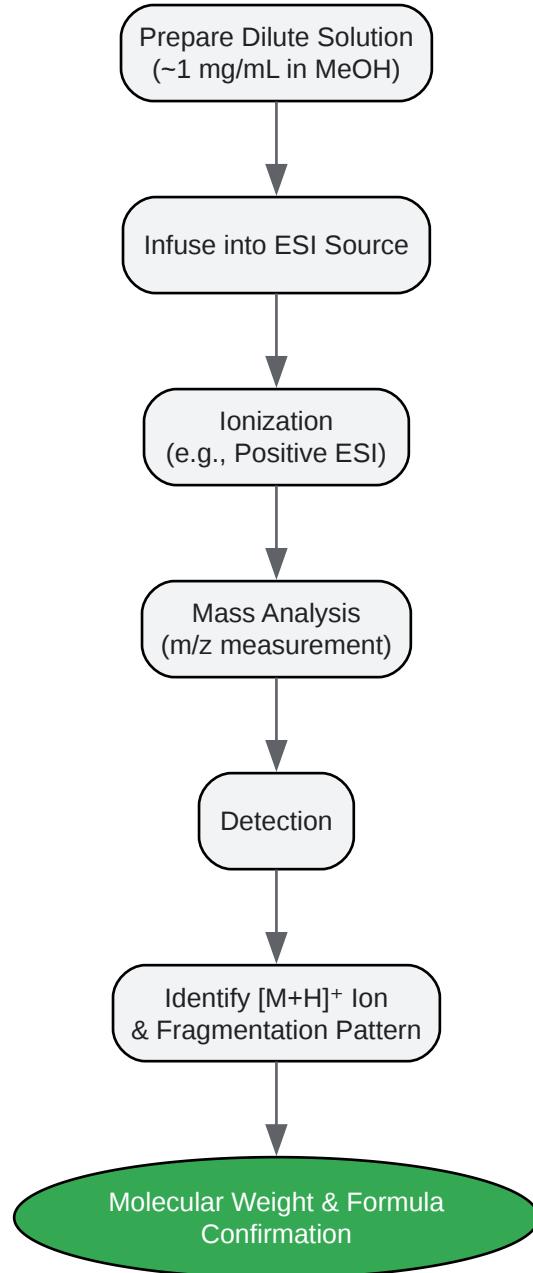
Experimental Protocol: Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

- **Instrument Settings:** Set the instrument parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and optimal ionization.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
- **Data Analysis:** Identify the peak corresponding to the molecular ion (e.g., $[M+H]^+$). If using HRMS, compare the exact measured mass to the theoretical mass to confirm the elemental formula. Analyze any fragment ions present.

Visualization: Mass Spectrometry Workflow

Mass Spectrometry Workflow (ESI-MS)

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Caption: Workflow for molecular weight determination using ESI-MS.

Conclusion: A Synergistic and Self-Validating Approach

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the synergistic combination of these methods. A typical workflow begins with FT-IR and UV-Vis for rapid functional group and conjugation assessment. This is followed by Mass Spectrometry to confirm the molecular weight and elemental formula. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution structural blueprint.

Each protocol acts as part of a self-validating system: the C=O group seen in the IR at ~1705 cm^{-1} is validated by the ^{13}C NMR signal around 190 ppm and the aldehyde proton signal in the ^1H NMR spectrum. The molecular weight from the mass spectrum must match the structure derived from NMR. This integrated approach ensures the highest level of confidence in the characterization of novel **6-Methylpyridazine-3-carbaldehyde** derivatives, paving the way for their successful application in research and development.

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